
Octan-1-ol--tetrachloromolybdenum (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octan-1-ol–tetrachloromolybdenum (1/1) is a chemical compound that combines octan-1-ol, a fatty alcohol, with tetrachloromolybdenumIt is a colorless liquid with a characteristic odor and is commonly used in the synthesis of esters for perfumes and flavorings . Tetrachloromolybdenum is a molybdenum compound with four chlorine atoms attached to it.
Métodos De Preparación
The preparation of octan-1-ol–tetrachloromolybdenum (1/1) involves the reaction of octan-1-ol with tetrachloromolybdenum. The synthetic route typically includes the following steps:
Synthesis of Octan-1-ol: Octan-1-ol is mainly produced industrially by the oligomerization of ethylene using triethylaluminium followed by oxidation of the alkylaluminium products.
Reaction with Tetrachloromolybdenum: The synthesized octan-1-ol is then reacted with tetrachloromolybdenum under controlled conditions to form the desired compound. The reaction conditions may include specific temperatures, pressures, and catalysts to ensure the formation of octan-1-ol–tetrachloromolybdenum (1/1).
Análisis De Reacciones Químicas
Octan-1-ol–tetrachloromolybdenum (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the octan-1-ol moiety is oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert the tetrachloromolybdenum part of the compound to lower oxidation states of molybdenum.
Substitution: The chlorine atoms in tetrachloromolybdenum can be substituted with other ligands or functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Octan-1-ol–tetrachloromolybdenum (1/1) has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis. The compound’s unique properties make it valuable in studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used in biological studies to investigate the interactions between metal complexes and biological molecules.
Medicine: Research into the potential medicinal applications of molybdenum compounds includes exploring their use as therapeutic agents or diagnostic tools.
Industry: Octan-1-ol–tetrachloromolybdenum (1/1) is used in various industrial processes, including the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of octan-1-ol–tetrachloromolybdenum (1/1) involves its interaction with molecular targets and pathways. The octan-1-ol moiety can interact with lipid membranes, affecting membrane fluidity and permeability. The tetrachloromolybdenum part can participate in redox reactions, influencing cellular redox states and enzyme activities. These interactions can lead to various biological effects, depending on the specific context and concentration of the compound.
Comparación Con Compuestos Similares
Octan-1-ol–tetrachloromolybdenum (1/1) can be compared with other similar compounds, such as:
Octan-1-ol: A fatty alcohol used in the synthesis of esters for perfumes and flavorings.
Tetrachloromolybdenum: A molybdenum compound with four chlorine atoms, used in various chemical reactions and industrial applications.
The uniqueness of octan-1-ol–tetrachloromolybdenum (1/1) lies in its combination of a fatty alcohol with a molybdenum complex, providing distinct chemical and physical properties that are valuable in various research and industrial applications.
Propiedades
Número CAS |
85128-62-7 |
|---|---|
Fórmula molecular |
C8H18Cl4MoO |
Peso molecular |
368.0 g/mol |
Nombre IUPAC |
octan-1-ol;tetrachloromolybdenum |
InChI |
InChI=1S/C8H18O.4ClH.Mo/c1-2-3-4-5-6-7-8-9;;;;;/h9H,2-8H2,1H3;4*1H;/q;;;;;+4/p-4 |
Clave InChI |
XUUBXYVKQRJUHY-UHFFFAOYSA-J |
SMILES canónico |
CCCCCCCCO.Cl[Mo](Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzamide, N-[2-[(ethylamino)sulfonyl]ethyl]-](/img/structure/B14420939.png)

![3-Methyl-6-(thiophen-2-yl)pyrido[3,2-c]pyridazine](/img/structure/B14420946.png)
![(2,5-Dimethyl-3H-thieno[2,3-d][1,3]diazepin-3-yl)(phenyl)methanone](/img/structure/B14420954.png)
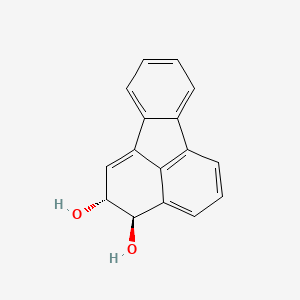
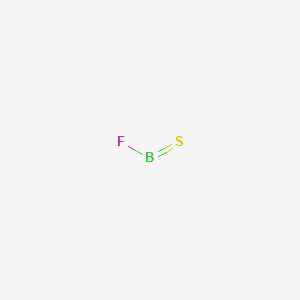
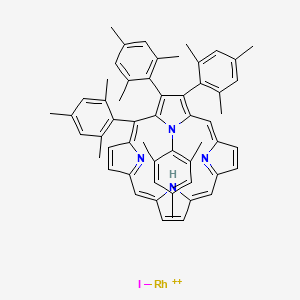

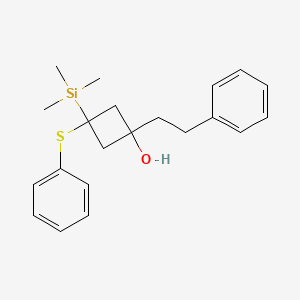
![3-{[(3-Acetylphenyl)carbamothioyl]sulfanyl}propanoic acid](/img/structure/B14420985.png)


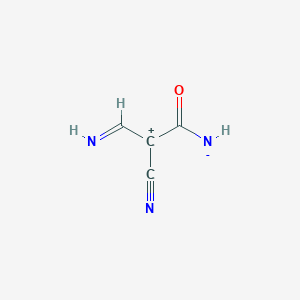
![1-[(Pyrrolidin-1-yl)methyl]tetrahydropyrimidin-2(1H)-one](/img/structure/B14421027.png)
